6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular weight of 197.71 . It is also known as 6-methyltetralin . This compound is found in Camellia sinensis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be synthesized through the reaction of 4-hydroxy-1,2,3,4-tetrahydronaphthalene with methylamine .Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydronaphthalene ring with a methyl group attached to the 6th carbon and an amine group attached to the 1st carbon .Scientific Research Applications
Stereoselective Synthesis
1,2,3,4-Tetrahydronaphthalen-1-amine derivatives are pivotal synthetic intermediates for bioactive compounds. A study demonstrated the acylation of these compounds, followed by stereoselective reduction to synthesize aminonaphthyl alcohols, primarily in cis-form. This process is crucial in the development of various pharmaceuticals and other bioactive molecules (Men Wei-dong, 2013).
Synthesis of Complex Compounds
The compound has been used as a starting material in multistep syntheses, producing complex structures like 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol. This illustrates its versatility as a building block in organic synthesis (S. Göksu, C. Kazaz, Y. Sütbeyaz, H. SeÇen, 2003).
Domino Synthesis Processes
A study highlighted its use in domino synthesis processes for the creation of polyaromatic hydrocarbons, showcasing its role in efficient and elegant chemical syntheses (Solaimalai Thimmarayaperumal, Sivakumar Shanmugam, 2017).
Crystal Structure Analysis
Research into the crystal structures of derivatives of 1,2,3,4-tetrahydronaphthalenes has provided valuable insights into the molecular arrangements and interactions of these compounds, which is essential for developing new materials and drugs (M. Kaiser, M. Weil, P. Gärtner, V. Enev, 2023).
Large-Scale Stereoselective Synthesis
A study discussed a multikilogram-scale, stereoselective process for synthesizing a derivative of this compound, highlighting its scalability and potential for industrial applications (Z. Han, S. Koenig, Hang Zhao, Xiping Su, and Surendra P. Singh, R. Bakale, 2007).
Role in Photoamination Reactions
The compound's role in photoaminations, leading to the formation of various aminated compounds, underscores its utility in photochemical processes and synthesis (Toshiaki Yamashita, M. Yasuda, T. Isami, S. Nakano, K. Tanabe, K. Shima, 1993).
Exploration of Stereochemistry and Chemical Reactions
Studies on the compound have facilitated exploration into stereochemistry and chemical reactions, such as reductions and rearrangements, which are fundamental in organic chemistry (L. Tippett, R. Massy-Westropp, 1993).
Biochemical Analysis
Biochemical Properties
It can also react with Lewis acids like aluminum chloride to undergo alkylation .
Molecular Mechanism
It’s known to undergo various chemical reactions, but how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be determined .
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYMOWKHMXUHRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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